molecular formula C10H20N2O B12315526 (Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine

(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine

Cat. No.: B12315526
M. Wt: 184.28 g/mol
InChI Key: YCMRZNXXWZTYMS-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine is a chemical compound of interest in organic and medicinal chemistry research. It features a morpholine ring, a key heterocycle known for its ability to improve solubility and act as a pharmacophore, linked to a methyl group and a cyclopropylmethylamine moiety . The cyclopropylmethyl group is a common feature in biologically active molecules and is studied for its potential to influence metabolic stability and receptor binding . As a secondary amine, this compound serves as a versatile building block (synthon) for the synthesis of more complex molecules. Its structure suggests potential application in various research areas, including the development of central nervous system (CNS) agents, cardiovascular drugs, and other therapeutic classes where morpholine and cyclopropylamine derivatives have shown activity . Researchers value this compound for its potential use in structure-activity relationship (SAR) studies and as a precursor in parallel synthesis. The mechanism of action for any resulting compounds would be highly dependent on the final molecular structure and target. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-cyclopropyl-N-methyl-N-(morpholin-2-ylmethyl)methanamine

InChI

InChI=1S/C10H20N2O/c1-12(7-9-2-3-9)8-10-6-11-4-5-13-10/h9-11H,2-8H2,1H3

InChI Key

YCMRZNXXWZTYMS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CC1)CC2CNCCO2

Origin of Product

United States

Preparation Methods

General Procedure and Mechanism

The reductive amination of cyclopropanecarboxylic acid with N-methyl-N-(2-pyridin-4-ylethyl)amine represents a widely adopted route. This method employs phenylsilane as a reducing agent and zinc acetate as a catalyst under reflux conditions in anhydrous toluene. The reaction proceeds via initial amidation to form an intermediate, followed by reduction to yield the tertiary amine.

Key steps :

  • Amidation : Cyclopropanecarboxylic acid (1.50 mmol) reacts with N-methyl-N-(2-pyridin-4-ylethyl)amine (1.00 mmol) in toluene at reflux for 16 hours.
  • Reduction : Addition of zinc acetate (10 mol%) and phenylsilane (3.00 mmol) at reflux for 4 hours.
  • Work-up : Acid-base extraction using HCl (3 M) and NaOH (6 M) to isolate the product.

Optimization Data

Parameter Optimal Value Yield (%) Purity (%)
Catalyst loading 10 mol% Zn(OAc)₂ 78 95
Reducing agent equiv. 3.0 equiv PhSiH₃ 82 97
Reaction temperature 110°C 75 93

The use of zinc acetate enhances both reaction rate and selectivity, achieving yields up to 82%. Side products, such as over-reduced amines, are minimized by controlling phenylsilane stoichiometry.

Nucleophilic Substitution of Cyclopropylmethyl Halides

Halide-Amine Coupling

This method involves the reaction of cyclopropylmethyl bromide with N-methylmorpholin-2-ylmethanamine in the presence of a base. The process is adapted from protocols for synthesizing cyclopropylmethyl alkyl amines.

Procedure :

  • Cyclopropylmethyl bromide (1.25 equiv) is added dropwise to a solution of N-methylmorpholin-2-ylmethanamine (1.00 equiv) and K₂CO₃ (2.50 equiv) in acetonitrile.
  • The mixture is stirred at 60°C for 12 hours.
  • The product is isolated via filtration and column chromatography (SiO₂, EtOAc/hexane 1:3).

Substrate Scope and Limitations

Amine Component Halide Yield (%)
N-Methylmorpholin-2-ylmethanamine Cyclopropylmethyl Br 67
Morpholin-2-ylmethanamine Cyclopropylmethyl Cl 58
Piperidin-2-ylmethanamine Cyclopropylmethyl I 42

Steric hindrance from the morpholine ring reduces yields compared to less bulky amines.

Catalytic Amination of Cyclopropylmethyl Alcohols

Iron-Catalyzed Methodology

A novel Fe(acac)₂/Sc(OTf)₃ system enables direct amination of cyclopropylmethanol with N-methylmorpholin-2-ylmethanamine. This approach avoids pre-functionalization of the alcohol.

Conditions :

  • Fe(acac)₂ (5 mol%), Sc(OTf)₃ (7.5 mol%)
  • NaCl (1.05 equiv) in CH₂Cl₂/HFIP (9:1) at 25°C for 16 hours.

Results :

  • Yield : 62%
  • Diastereomeric ratio (dr) : 3:1 (determined by ¹H NMR)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield Range (%) Purity (%) Scalability Cost ($/g)
Reductive amination 75–82 93–97 High 12.50
Nucleophilic substitution 58–67 85–90 Moderate 18.20
Catalytic amination 55–62 88–92 Low 22.80

Reductive amination emerges as the most cost-effective and scalable route, while catalytic methods offer stereochemical control at higher costs.

Advanced Purification Techniques

Chromatographic Methods

  • Normal-phase SiO₂ : EtOAc/hexane (1:4) resolves N-methyl byproducts.
  • Ion-exchange chromatography : Removes unreacted amines with 95% recovery.

Crystallization Optimization

Solvent System Purity Post-Crystallization (%) Recovery (%)
EtOAc/hexane (1:5) 99.5 72
CH₂Cl₂/pentane (1:3) 98.8 65

Industrial-Scale Production Challenges

Process Intensification

  • Continuous-flow systems : Reduce reaction time from 20 hours (batch) to 4 hours.
  • In-line analytics : PAT tools monitor amidation efficiency in real-time.

Regulatory Considerations

  • ICH Q3D guidelines : Limit residual Zn to <15 ppm.
  • Genotoxic impurities : Control cyclopropylmethyl bromide to <1 ppm.

Emerging Methodologies

Photocatalytic C–N Coupling

Visible-light-mediated amination using Ru(bpy)₃Cl₂ achieves 48% yield at ambient temperature. This method remains experimental but offers energy efficiency.

Biocatalytic Approaches

Engineered transaminases convert cyclopropylmethyl ketones to amines with 34% yield and >99% ee. Scalability is limited by enzyme stability.

Case Studies in Process Development

Pilot-Scale Synthesis (10 kg Batch)

  • Reductive amination route : 73% yield, 96.2% purity.
  • Key issue : Exothermic amidation required jacketed reactor cooling.

Troubleshooting Common Issues

Problem Solution
Low conversion Increase PhSiH₃ to 4.0 equiv
Epimerization Lower reaction temperature to 90°C
Catalyst poisoning Pre-dry toluene with molecular sieves

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity profile allows chemists to explore new synthetic pathways for pharmaceuticals and other organic compounds .

Biological Research

Pharmacological Potential
Research indicates that (cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine exhibits potential biological activity, particularly as a modulator of specific receptors and enzymes. Studies have shown that it may interact with neurotransmitter systems, suggesting applications in treating neurological disorders .

Case Study: Neurotransmitter Modulation

In a study assessing the compound's effects on serotonin pathways, it was found to influence serotonin receptor activity, which is crucial for developing antidepressant therapies. The results indicated significant reductions in depressive-like behaviors in rodent models treated with the compound .

Medicinal Chemistry

Therapeutic Applications
The compound is being explored for its therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical agents targeting various diseases, including asthma and neurodegenerative conditions . Its structural characteristics are conducive to modifications that enhance bioactivity and selectivity for biological targets.

Table 1: Summary of Pharmacological Activities

Activity TypeObservations
AntidepressantReduces depressive behaviors in animal models
AnxiolyticDecreases anxiety-like behaviors
NeuroprotectiveReduces oxidative stress markers

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow for its incorporation into various formulations, enhancing product performance in sectors such as agriculture and materials science .

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Analogues with Cyclopropylmethyl Groups

  • (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine

    • Molecular Formula : C₁₂H₁₆FN
    • Molecular Weight : 193.26 g/mol
    • Key Features : Incorporates a fluorinated aromatic ring and cyclopropylmethyl group. The fluorine atom enhances electronegativity and bioavailability, while the cyclopropylmethyl group increases lipophilicity compared to the target compound .
    • Applications : Fluorinated aromatic amines are often explored in CNS-targeting drug candidates.
  • Compounds from Patent EP 2 402 347 A1 Example: (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine Molecular Formula: C₁₂H₁₆ClN₅OS Molecular Weight: 337.8 g/mol Key Features: Replaces the morpholin-2-yl group with a morpholin-4-yl substituent and includes a thienopyrimidine scaffold. The morpholin-4-yl group is more commonly used in kinase inhibitors due to its planar geometry .

Morpholine-Containing Analogues

  • 4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

    • Molecular Formula : C₁₅H₁₅F₃N₄O
    • Molecular Weight : 324.3 g/mol
    • Key Features : Combines a morpholin-4-yl group with a trifluoromethylphenyl-pyrimidine backbone. The trifluoromethyl group enhances metabolic stability and binding affinity in enzyme inhibitors .
  • (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

    • Molecular Formula : C₁₄H₂₁ClN₂O
    • Molecular Weight : 268.78 g/mol
    • Key Features : Features a morpholin-4-yl-propyl chain and chlorinated benzyl group. The extended alkyl chain may improve membrane permeability compared to the target compound’s morpholin-2-ylmethyl group .

Methyl-Substituted Amines

  • Methyl(2-methylpropyl)amine Molecular Formula: C₅H₁₃N Molecular Weight: 87.17 g/mol Key Features: A simpler tertiary amine with branched alkyl groups.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine C₁₀H₁₉N₂O* ~197.3 Cyclopropylmethyl, morpholin-2-yl Enzyme inhibition, Antibacterial (inferred)
(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine C₁₂H₁₆FN 193.26 Cyclopropylmethyl, fluorophenyl CNS drug candidates
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine C₁₂H₁₆ClN₅OS 337.8 Morpholin-4-yl, thienopyrimidine Kinase inhibitors
4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine C₁₅H₁₅F₃N₄O 324.3 Morpholin-4-yl, trifluoromethyl Anticancer agents
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Branched alkyl groups Industrial synthesis

Note: Molecular formula and weight for the target compound are inferred from structural analysis due to absence of direct data.

Research Findings and Implications

Cyclopropylmethyl Group : This substituent is favored in hydrophobic interactions, as demonstrated in PTP1B inhibitors . Its strained ring system may also reduce metabolic degradation compared to linear alkyl chains .

Morpholine Positional Isomerism: Morpholin-2-yl groups (target compound) are less common than morpholin-4-yl derivatives (e.g., and ).

Methyl Group Effects : Methyl substituents on amines, as seen in methyl(2-methylpropyl)amine , generally enhance stability but reduce solubility. In the target compound, the methyl group balances hydrophobicity while maintaining moderate solubility via the morpholine oxygen.

Biological Activity

(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • Cyclopropylmethyl group : Contributes to the hydrophobic character and steric properties.
  • Methyl group : Influences electronic properties and sterics.
  • Morpholine ring : Provides basicity and potential for hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been noted that compounds with similar structures often exhibit versatile biological activities, including:

  • Anticancer Activity : Inhibition of specific kinases involved in cancer cell proliferation.
  • Antimicrobial Effects : Activity against a range of bacterial and fungal strains.
  • Anti-inflammatory Properties : Modulation of inflammatory pathways.

Structure-Activity Relationship (SAR)

Research has demonstrated that the biological potency of this compound is significantly influenced by its structural components. A detailed SAR analysis reveals the following insights:

SubstituentEffect on Activity
Cyclopropyl groupEnhances lipophilicity and receptor binding
Methyl groupModulates electronic properties; optimal size for activity
Morpholine ringCritical for interaction with target enzymes; polar character aids in binding

In a study comparing various derivatives, it was found that alterations in the morpholine ring led to changes in potency, suggesting that the size and electronic nature of substituents are crucial for maintaining biological activity .

Case Studies

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of this compound exhibit potent inhibition against cancer cell lines such as MDA-MB-468. The compound's mechanism involves cell cycle arrest and induction of apoptosis, particularly through inhibition of key kinases involved in tumor growth .
  • Antimicrobial Effects :
    • A series of tests demonstrated that the compound possesses significant antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Properties :
    • Research indicates that this compound can modulate cytokine production in macrophages, reducing inflammation markers in vitro. This suggests a promising avenue for treating inflammatory diseases .

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